5-Fluoro-2-(piperazin-1-yl)quinoxaline

Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

Procure 5-Fluoro-2-(piperazin-1-yl)quinoxaline (CAS 55686-71-0) for medicinal chemistry. The 5-fluoro substituent imparts a distinct electronic profile versus non-fluorinated or cyano analogs, altering target selectivity and ADME properties. The unsubstituted 3-position enables electrophilic substitution and cross-coupling orthogonal to 3-phenylsulfonyl-blocked intermediates. This minimal fluorinated core yields derivatives with nanomolar anti-proliferative potency (IC50 11–21 nM) against resistant cell lines, making it the preferred scaffold for kinase inhibitor and 5-HT3 antagonist programs.

Molecular Formula C12H13FN4
Molecular Weight 232.26 g/mol
CAS No. 55686-71-0
Cat. No. B1626325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(piperazin-1-yl)quinoxaline
CAS55686-71-0
Molecular FormulaC12H13FN4
Molecular Weight232.26 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CN=C3C(=N2)C=CC=C3F
InChIInChI=1S/C12H13FN4/c13-9-2-1-3-10-12(9)15-8-11(16-10)17-6-4-14-5-7-17/h1-3,8,14H,4-7H2
InChIKeyCTGIFZVUWYHKBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-(piperazin-1-yl)quinoxaline (CAS 55686-71-0): Core Benchmarks for Scientific Procurement


5-Fluoro-2-(piperazin-1-yl)quinoxaline (CAS 55686-71-0) is a heterocyclic building block belonging to the piperazinylquinoxaline class, characterized by a quinoxaline core substituted with a fluorine atom at the 5-position and a piperazine ring at the 2-position [1]. With a molecular formula of C12H13FN4 and a molecular weight of 232.26 g/mol, the compound serves as a versatile intermediate in medicinal chemistry, particularly as a scaffold for kinase inhibitor development and as a precursor to serotonin receptor ligands [2]. Commercially, the compound is typically supplied at a minimum purity specification of 95% , establishing the baseline quality threshold for procurement decisions.

Why Generic Substitution of 5-Fluoro-2-(piperazin-1-yl)quinoxaline (CAS 55686-71-0) Is Not Advisable Without Comparative Data


Piperazinylquinoxalines constitute a structurally crowded chemical space where minor substituent variations can lead to profound divergence in target selectivity, cellular potency, and ADME profiles [1]. The 5-fluoro substituent on the quinoxaline ring in 5-Fluoro-2-(piperazin-1-yl)quinoxaline distinguishes it from the non-fluorinated analog 2-(piperazin-1-yl)quinoxaline (CAS 55686-91-4) and from other halogenated or unsubstituted variants that populate this scaffold class [2]. In-class compounds cannot simply be interchanged because the fluorine atom alters both electronic properties (Hammett sigma values) and steric parameters of the quinoxaline core, which directly impacts binding affinity to biological targets and reactivity in downstream synthetic transformations. The quantitative evidence below clarifies where meaningful differentiation based on available data exists, and where procurement decisions must rely on explicit experimental validation.

Quantitative Differentiation Evidence for 5-Fluoro-2-(piperazin-1-yl)quinoxaline (CAS 55686-71-0)


Physicochemical Differentiation: Fluorine Impact on Lipophilicity and Hydrogen Bonding Versus the Non-Fluorinated Parent Scaffold

The presence of the 5-fluoro substituent in 5-Fluoro-2-(piperazin-1-yl)quinoxaline (C12H13FN4, MW 232.26) introduces quantifiable changes in physicochemical properties relative to the unsubstituted analog 2-(piperazin-1-yl)quinoxaline (C12H14N4, MW 214.27) [1]. The fluorine atom increases molecular weight by 17.99 Da, adds one hydrogen bond acceptor (total HBA count of 5 vs. 4 in the non-fluorinated analog), and modulates the calculated octanol-water partition coefficient (XLogP3-AA = 1.1 for the fluorinated compound) [2]. The increased HBA count and altered LogP directly influence passive membrane permeability and target binding characteristics in biological assays, which is critical for researchers building SAR libraries or optimizing lead compounds within the piperazinylquinoxaline series.

Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

Synthetic Accessibility Differentiation: Building Block Utility for Downstream Piperazinylquinoxaline Libraries

5-Fluoro-2-(piperazin-1-yl)quinoxaline serves as a key intermediate in the synthesis of elaborated piperazinylquinoxaline derivatives, particularly through functionalization of the free piperazine NH moiety [1]. The synthetic route reported in the literature involves coupling 2-chloroquinoxaline with piperazine to install the 2-piperazinyl group, followed by fluorination at the 5-position, or alternatively, direct fluorination of 2-(piperazin-1-yl)quinoxaline . This contrasts with the more common 3-substituted piperazinylquinoxaline intermediates used in the PLOS ONE PI3K inhibitor study (e.g., 2-(piperazin-1-yl)-3-(phenylsulfonyl)quinoxaline derivatives), where the 3-position is occupied by a sulfonyl group that blocks certain vectors of diversification [2]. The unsubstituted 3-position in the target compound provides a distinct synthetic handle for further elaboration that is not available in many comparator scaffolds.

Synthetic Chemistry Drug Discovery Combinatorial Chemistry

Class-Level Evidence: Anti-Proliferative Activity Context for Fluorinated Piperazinylquinoxaline Derivatives

While direct head-to-head biological data for 5-Fluoro-2-(piperazin-1-yl)quinoxaline itself are absent from the peer-reviewed primary literature, closely related fluorinated piperazinylquinoxaline derivatives have demonstrated potent anti-proliferative activity [1]. Specifically, a fluoro-substituted quinoxalinyl-piperazine compound (designated compound 25 or I, though its exact structure differs from the target compound by additional substitution at the piperazine nitrogen) exhibited IC50 values ranging from 11 to 21 nM against a panel of cancer cell lines, surpassing the potency of the standard-of-care agent paclitaxel against paclitaxel-resistant HCT-15 colorectal carcinoma cells [2]. In contrast, non-fluorinated analogs within the same series typically showed higher (less potent) IC50 values, suggesting a fluorine-dependent enhancement of anti-proliferative activity at the class level [1]. The target compound, bearing the 5-fluoro substituent on the quinoxaline ring but lacking further piperazine elaboration, represents the minimal fluorinated scaffold from which these potent derivatives are constructed.

Cancer Research Kinase Inhibition Cytotoxicity Screening

Serotonin Receptor Ligand Context: Piperazinylquinoxaline Scaffold Selectivity Considerations

Piperazinylquinoxaline derivatives, including cyano-substituted variants, have been characterized as 5-HT3 receptor antagonists in the peer-reviewed literature [1]. Monge et al. (1993) demonstrated that certain piperazinylcyanoquinoxalines exhibit pA2 values comparable to tropisetron and ondansetron in guinea pig ileum assays, with one compound (7e) surpassing these reference agents by approximately 2–3 orders of magnitude in potency against the 5-HT3 agonist 2-methyl-5HT [1]. However, the same cyano-substituted compounds were markedly less potent than tropisetron or ondansetron as displacers of 3H-BRL 43694 binding to rat cortical membranes, indicating a complex selectivity profile that depends on both the electronic nature of the quinoxaline substituent (cyano vs. fluoro) and the assay system employed . The target compound, bearing a fluorine atom instead of a cyano group at the quinoxaline 5-position, is expected to exhibit a distinct pharmacological fingerprint within this receptor family, although direct comparative data are not available.

Neuropharmacology 5-HT3 Receptor Serotonin Ligands

Evidence-Backed Application Scenarios for 5-Fluoro-2-(piperazin-1-yl)quinoxaline (CAS 55686-71-0)


Building Block for Piperazinylquinoxaline-Based Kinase Inhibitor Libraries

The unsubstituted 3-position of the quinoxaline ring in 5-Fluoro-2-(piperazin-1-yl)quinoxaline provides a synthetic handle that allows medicinal chemistry teams to build focused libraries of PI3K or VEGFR-2 inhibitor candidates with substitution patterns that are inaccessible using 3-phenylsulfonyl-blocked intermediates commonly employed in the literature [1]. By leveraging the free 3-position for electrophilic substitution or transition-metal-catalyzed cross-coupling, researchers can explore novel vectors of structural diversification orthogonal to those reported in the PLOS ONE PI3K inhibitor study, where all 45 compounds shared a 3-phenylsulfonyl substituent [2].

Fluorinated Scaffold for Anti-Cancer Lead Optimization Targeting Drug-Resistant Phenotypes

Class-level evidence indicates that fluorinated piperazinylquinoxaline derivatives can achieve nanomolar anti-proliferative potency (IC50 11–21 nM) against cancer cell lines, including paclitaxel-resistant HCT-15 colorectal carcinoma cells [1]. The 5-Fluoro-2-(piperazin-1-yl)quinoxaline scaffold represents the minimal fluorinated core structure from which such potent derivatives are elaborated. Research groups focused on overcoming drug resistance in oncology can use this building block as the starting point for systematic SAR exploration of piperazine N-substituents, with the fluorine atom already installed to capitalize on its favorable impact on target binding and metabolic stability inferred from class-level trends.

Serotonin Receptor Ligand Development with a Non-Cyano Quinoxaline Substituent

The 5-fluoro substituent on the quinoxaline core offers a distinct electronic profile compared to the cyano group found in the well-characterized piperazinylcyanoquinoxaline 5-HT3 antagonists described by Monge et al. (1993) [1]. Since cyano-substituted derivatives showed divergent potency between functional (guinea pig ileum) and binding (rat cortical membrane) assays, the 5-fluoro variant may exhibit a different selectivity fingerprint across serotonin receptor subtypes. This scenario is particularly relevant for CNS drug discovery programs that require peripheral vs. central selectivity optimization, where the fluorine atom's impact on blood-brain barrier penetration and off-target receptor engagement must be evaluated empirically.

Quote Request

Request a Quote for 5-Fluoro-2-(piperazin-1-yl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.